2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole
Overview
Description
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a chlorophenyl group and an isocyanate group attached to the thiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation . This suggests that 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole may also interact with components of the electron transport chain in mitochondria.
Mode of Action
Based on the action of structurally similar compounds, it may act as a protonophore, altering the permeability of the mitochondrial inner membrane to protons . This could lead to the dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and energy production within the cell .
Biochemical Pathways
The compound’s potential action as a protonophore suggests it could affect the oxidative phosphorylation pathway. By disrupting the proton gradient, it could inhibit the synthesis of ATP, the primary energy currency of the cell. This could have downstream effects on various cellular processes that rely on ATP, including cellular metabolism, signal transduction, and the maintenance of cell structure .
Result of Action
The potential disruption of ATP synthesis by this compound could have significant molecular and cellular effects. It could lead to energy depletion within the cell, potentially affecting cell viability and function. In extreme cases, it could lead to cell death .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole could potentially interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and antitumor properties
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through experimental studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar compounds suggest that dosage can significantly influence the observed effects
Metabolic Pathways
Given the presence of the thiazole ring, it’s plausible that it could interact with enzymes or cofactors involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole typically involves the reaction of 3-chlorophenyl isothiocyanate with appropriate reagents to form the thiazole ring. One common method involves the cyclization of 3-chlorophenyl isothiocyanate with α-haloketones under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 3-chlorophenyl isothiocyanate, followed by its reaction with α-haloketones under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form more complex heterocyclic structures.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cycloaddition: Reagents such as dienes or alkynes are used, often in the presence of a catalyst or under thermal conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4-isothiocyanato-1,3-thiazole: Similar structure but with an isothiocyanate group instead of an isocyanate group.
2-(3-Chlorophenyl)-4-amino-1,3-thiazole: Contains an amino group instead of an isocyanate group.
2-(3-Chlorophenyl)-4-hydroxy-1,3-thiazole: Contains a hydroxy group instead of an isocyanate group.
Uniqueness
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole is unique due to the presence of both a chlorophenyl group and an isocyanate group, which confer distinct reactivity and potential applications. The isocyanate group allows for versatile chemical modifications, while the thiazole ring provides stability and contributes to the compound’s biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQTKPTVAWVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428773 | |
Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-59-3 | |
Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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